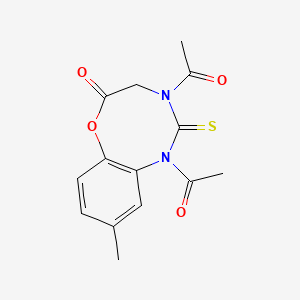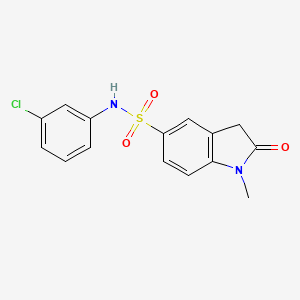![molecular formula C18H18N2O3S B4325152 5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B4325152.png)
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Übersicht
Beschreibung
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both indole and isoquinoline moieties, which are fused together with a sulfonyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Formation of the Indole Moiety: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling of the Moieties: The final step involves the coupling of the isoquinoline-sulfonyl derivative with the indole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl-quinoline derivatives, while reduction may produce dihydro derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 1-methyl-3,4-dihydroisoquinoline
Uniqueness
5-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its combined indole and isoquinoline moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-19-17-7-6-16(10-15(17)11-18(19)21)24(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOJHJFFJVNSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 3-METHYL-4-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZOATE](/img/structure/B4325069.png)

![4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4325081.png)
![N-(4-FLUOROPHENYL)-3-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}PROPANAMIDE](/img/structure/B4325097.png)
![7,9-diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4325111.png)


![7-(4-chlorophenyl)-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325124.png)
![N-(3-chlorophenyl)-2-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B4325131.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4325141.png)
![5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B4325142.png)



